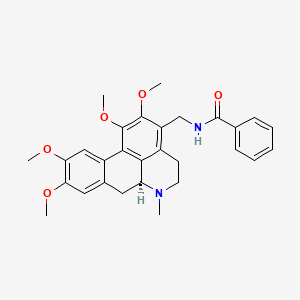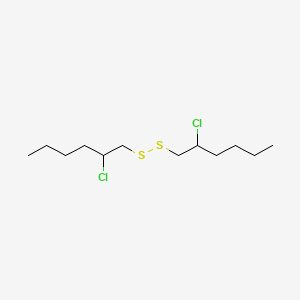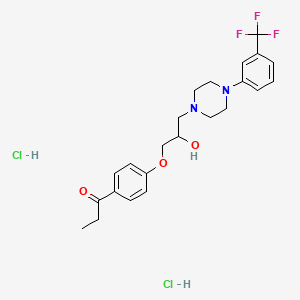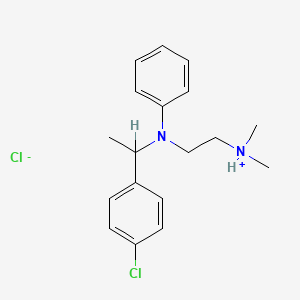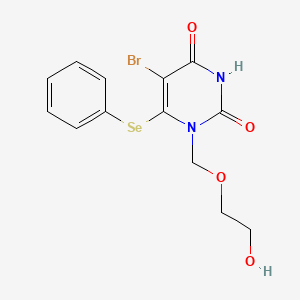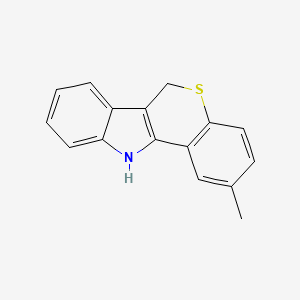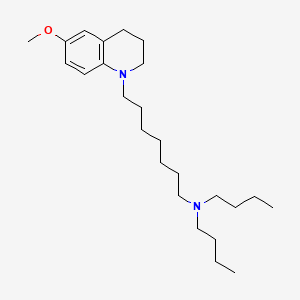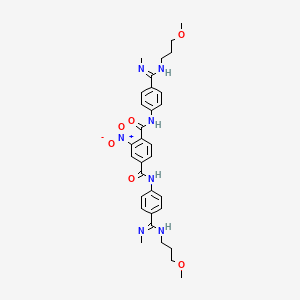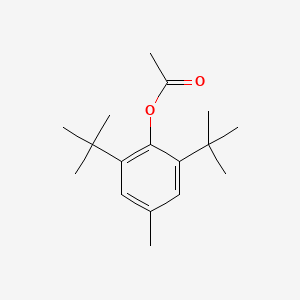
2-(Cyclopent-2-en-1-yl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopent-2-en-1-yl)-4-methylphenol is an organic compound characterized by a cyclopentene ring attached to a phenol group with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-en-1-yl)-4-methylphenol typically involves the following steps:
Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: The cyclopentene is then subjected to Friedel-Crafts alkylation with 4-methylphenol (p-cresol) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction attaches the cyclopentene ring to the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopent-2-en-1-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like FeBr₃.
Major Products
Oxidation: Quinones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2-(Cyclopent-2-en-1-yl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopent-2-en-1-yl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopentene ring may interact with hydrophobic regions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopent-2-en-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylphenol (p-Cresol): Lacks the cyclopentene ring, resulting in different chemical properties and applications.
Cyclopent-2-en-1-ylbenzene: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-(Cyclopent-2-en-1-yl)-4-methylphenol is unique due to the combination of the cyclopentene ring and the phenol group with a methyl substituent, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
6626-25-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-cyclopent-2-en-1-yl-4-methylphenol |
InChI |
InChI=1S/C12H14O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h2,4,6-8,10,13H,3,5H2,1H3 |
Clave InChI |
QRXFMXZJSRXUFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


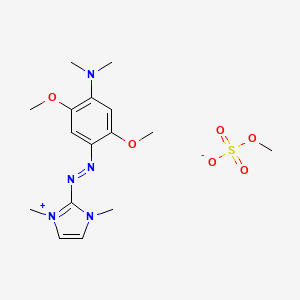
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
